molecular formula C12H17N3O B8569346 N-[4-(Piperazinyl)phenyl]acetamide

N-[4-(Piperazinyl)phenyl]acetamide

Cat. No. B8569346
M. Wt: 219.28 g/mol
InChI Key: YSAGBPKXODMPLA-UHFFFAOYSA-N
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Description

N-[4-(Piperazinyl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(Piperazinyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(Piperazinyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[4-(Piperazinyl)phenyl]acetamide

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-2-4-12(5-3-11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)

InChI Key

YSAGBPKXODMPLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound was prepared by the hydrogenation of 7.7 (0.025 mole) of N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide in 100 ml of methanol using palladium on carbon as the catalyst. The solution was filtered and the filtrate concentrated under reduced pressure to give an oil which crystallized. The solid was dissolved in a minimum amount of a methylene chloride/10% methanol solution and passed through a 100 g Florisil® column. The desired fractions were concentrated to an oil under reduced pressure which crystallized to give 3.1 g (56%) crude product. A 0.5 g portion was recrystallized from methanol/petroleum ether to give cream colored solid, m.p. 191°-193° C.
[Compound]
Name
7.7
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0.025 mol
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reactant
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100 mL
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Yield
56%

Synthesis routes and methods III

Procedure details

This compound was prepared by the hydrogenation of 7.7 g (0.025 mol) of N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide in 100 mL of methanol using palladium on carbon as the catalyst. The solution was filtered and the filtrate concentrated under reduced pressure to give an oil which crystallized. The solid was dissolved in a minimum amount of a methylene chloride/10% methanol solution and passed through a 100 g Florisil column. The desired fractions were concentrated to an oil under reduced pressure which crystallized to give 3.1 g (56%) of crude product. A 0.5 g portion was recrystallized from methanol/petroleum ether to give a cream colored solid, mp 191°-193° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step Two
Yield
56%

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